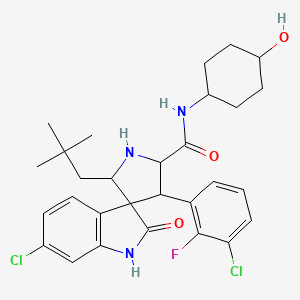

![molecular formula C20H19NO4 B8050810 1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid](/img/structure/B8050810.png)

1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

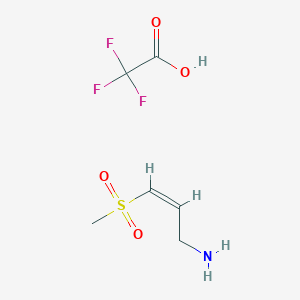

Dizocilpine maleate, also known as MK-801, is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and is primarily used in scientific research due to its ability to block NMDA receptor-mediated ion fluxes, particularly calcium ions. Dizocilpine maleate has significant neuroprotective properties and is widely used in studies related to neurodegenerative diseases, cognitive functions, and psychosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dizocilpine maleate involves several steps, starting from the appropriate dibenzocycloheptene derivative. The key steps include:

Formation of the dibenzocycloheptene core: This involves the cyclization of a suitable precursor to form the dibenzocycloheptene structure.

Introduction of the imine group: The imine group is introduced through a reaction with an appropriate amine.

Formation of the maleate salt: The final step involves the reaction of dizocilpine with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of dizocilpine maleate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dizocilpine maleate undergoes various chemical reactions, including:

Oxidation: Dizocilpine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert dizocilpine into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the dizocilpine molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

Wissenschaftliche Forschungsanwendungen

Dizocilpine maleate is extensively used in scientific research due to its unique properties. Some of its key applications include:

Neurodegenerative Disease Research: Dizocilpine is used to study the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Cognitive Function Studies: It is used to investigate the effects of NMDA receptor antagonism on cognitive functions, including learning and memory.

Psychosis Models: Dizocilpine is used to create animal models of psychosis, aiding in the study of schizophrenia and other psychiatric disorders.

Neuroprotection: Its neuroprotective properties make it valuable in research focused on protecting neurons from excitotoxic damage

Wirkmechanismus

Dizocilpine maleate exerts its effects by binding to the NMDA receptor’s ion channel, blocking the flow of calcium ions. This blockade is use- and voltage-dependent, meaning the channel must be open for dizocilpine to bind. By preventing calcium influx, dizocilpine inhibits NMDA receptor-mediated excitatory neurotransmission, which is crucial in various neurological processes. Additionally, dizocilpine has been found to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.

Phencyclidine (PCP): A dissociative drug that also acts as an NMDA receptor antagonist.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness

Dizocilpine maleate is unique due to its high potency and selectivity for the NMDA receptor. Unlike ketamine and PCP, dizocilpine is primarily used in research settings due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions. Its ability to model both positive and negative symptoms of schizophrenia in animal studies makes it a valuable tool in psychiatric research .

Eigenschaften

IUPAC Name |

but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXKCWMEZIHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)

![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B8050804.png)

![2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B8050827.png)